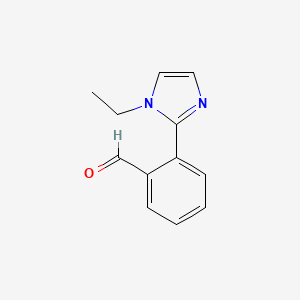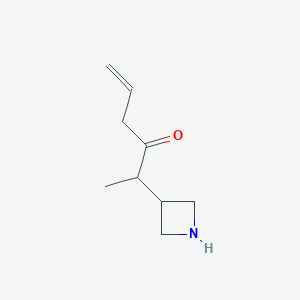![molecular formula C9H17NO B13200393 [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminomethyl)bicyclo[221]heptan-2-YL]methanol is a bicyclic compound with a unique structure that includes an aminomethyl group and a hydroxymethyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex bicyclic structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol involves its interaction with specific molecular targets and pathways. For example, it has been studied as a CXCR2 selective antagonist, which can block the chemokine receptor CXCR2 and potentially inhibit cancer metastasis . The compound’s unique structure allows it to bind selectively to its target, thereby modulating specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride
- 2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
Uniqueness
Compared to similar compounds, [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol stands out due to its unique combination of an aminomethyl group and a hydroxymethyl group attached to a bicyclo[2.2.1]heptane framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C9H17NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-6,10H2 |
Clé InChI |
BUBOKFNEOPKUKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


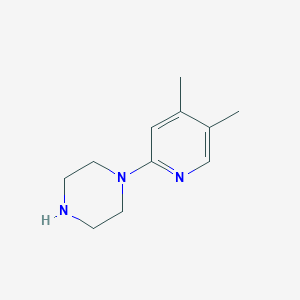
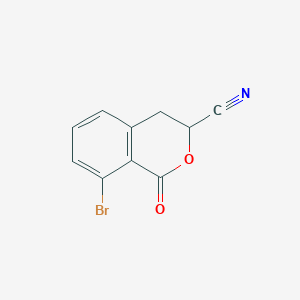
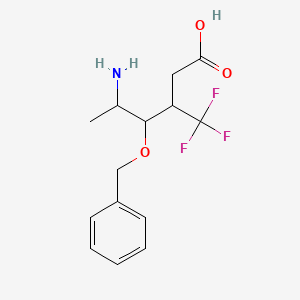
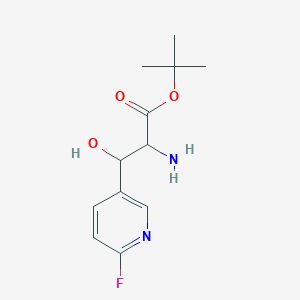

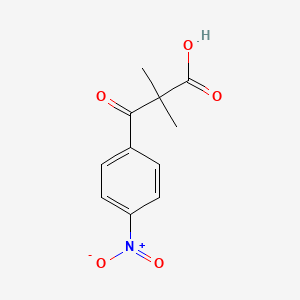
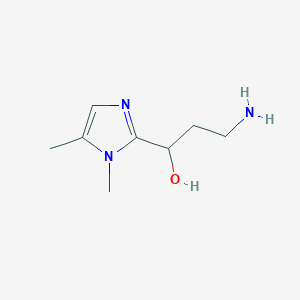
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
